molecular formula C13H16N4O B12248491 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylurea CAS No. 102974-24-3

1-[3-(1H-imidazol-1-yl)propyl]-3-phenylurea

Cat. No.: B12248491
CAS No.: 102974-24-3
M. Wt: 244.29 g/mol
InChI Key: GFVIPQJBDLCTND-UHFFFAOYSA-N
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Description

3-[3-(1H-imidazol-1-yl)propyl]-1-phenylurea is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylurea typically involves the reaction of 1-phenylurea with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst under controlled temperature conditions. The reaction can be summarized as follows:

    Starting Materials: 1-phenylurea and 3-(1H-imidazol-1-yl)propylamine.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylurea may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-imidazol-1-yl)propyl]-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylurea moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

3-[3-(1H-imidazol-1-yl)propyl]-1-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as coatings or polymers.

Mechanism of Action

The mechanism of action of 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The phenylurea moiety can further enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)imidazole: Similar structure but lacks the phenylurea moiety.

    3-(1H-Imidazol-1-yl)propylamine: Precursor in the synthesis of 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylurea.

    N-(3-(1H-imidazol-1-yl)propyl)urea: Similar structure but with a different substitution pattern.

Uniqueness

3-[3-(1H-imidazol-1-yl)propyl]-1-phenylurea is unique due to the presence of both the imidazole ring and the phenylurea moiety, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

CAS No.

102974-24-3

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

1-(3-imidazol-1-ylpropyl)-3-phenylurea

InChI

InChI=1S/C13H16N4O/c18-13(16-12-5-2-1-3-6-12)15-7-4-9-17-10-8-14-11-17/h1-3,5-6,8,10-11H,4,7,9H2,(H2,15,16,18)

InChI Key

GFVIPQJBDLCTND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCN2C=CN=C2

Origin of Product

United States

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